Triethylmethylammonium hydroxide

Catalog No.
S1483353
CAS No.
109334-81-8
M.F
C7H19NO
M. Wt
133.23 g/mol
Availability
In Stock
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Triethylmethylammonium hydroxide

CAS Number

109334-81-8

Product Name

Triethylmethylammonium hydroxide

IUPAC Name

triethyl(methyl)azanium;hydroxide

Molecular Formula

C7H19NO

Molecular Weight

133.23 g/mol

InChI

InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1

InChI Key

JAJRRCSBKZOLPA-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CC.[OH-]

Canonical SMILES

CC[N+](C)(CC)CC.[OH-]

Synthesis of Vanadium Phosphate (ε-VOPO4)

Specific Scientific Field: This application falls under the field of Inorganic Chemistry .

Methods of Application: The exact method of application involves using the Triethylmethylammonium hydroxide solution to control the pH during the reaction process . The precise technical details and parameters would depend on the specific experimental setup and objectives.

Preparation of Ionic Liquids with Amino Acid Anions

Specific Scientific Field: This application is related to the field of Biochemistry .

Application Summary: Triethylmethylammonium hydroxide solution can be used to prepare ionic liquids with amino acid anions . These ionic liquids exhibit bipolar solvent properties .

Methods of Application: The Triethylmethylammonium hydroxide solution is used in the preparation process of these ionic liquids . The specific methods and technical details would depend on the particular experimental design.

Triethylmethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C7_7H19_{19}NO. This compound is characterized by its structure, which consists of three ethyl groups and one methyl group attached to a nitrogen atom, along with a hydroxide ion. It typically appears as a colorless liquid or a solution in water and is known for its strong basic properties. Triethylmethylammonium hydroxide is soluble in water and can be corrosive, posing hazards upon contact with skin or eyes .

TEMAH's mechanism of action depends on the specific application. Here are two examples:

  • As a base: TEMAH accepts a proton (H+) from a Brønsted–Lowry acid, increasing the pH of the solution.
  • In ionic liquid formation: TEMAH acts as a cation, interacting with a specific anion (e.g., amino acid anion) through electrostatic forces to form an ionic liquid with unique solvent properties [].

Triethylmethylammonium hydroxide exhibits several chemical behaviors typical of strong bases. It readily participates in acid-base reactions, forming salts when reacted with acids. For instance, when combined with hydrochloric acid, it produces triethylmethylammonium chloride:

C7H19NO+HClC7H19NCl+H2O\text{C}_7\text{H}_{19}\text{NO}+\text{HCl}\rightarrow \text{C}_7\text{H}_{19}\text{NCl}+\text{H}_2\text{O}

This compound can also engage in metathesis reactions with other ammonium salts, demonstrating its versatility in synthetic chemistry .

Triethylmethylammonium hydroxide can be synthesized through the reaction of a tertiary amine (triethylamine) with an alkyl halide (such as methyl iodide), followed by hydrolysis to form the hydroxide:

  • Formation of Triethylmethylammonium Iodide:
     C2H5)3N+CH3I C2H5)3NCH3I\text{ C}_2\text{H}_5)_3\text{N}+\text{CH}_3\text{I}\rightarrow \text{ C}_2\text{H}_5)_3\text{NCH}_3\text{I}
  • Hydrolysis:
     C2H5)3NCH3I+H2O C2H5)3NCH3OH+HI\text{ C}_2\text{H}_5)_3\text{NCH}_3\text{I}+\text{H}_2\text{O}\rightarrow \text{ C}_2\text{H}_5)_3\text{NCH}_3\text{OH}+\text{HI}

This method highlights the typical approach for synthesizing quaternary ammonium hydroxides .

Triethylmethylammonium hydroxide shares similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tetramethylammonium HydroxideC5_5H15_15NOMore basic than triethylmethylammonium; widely used in etching applications.
TrimethylamineC3_3H9_9NA tertiary amine; less basic and does not form hydroxides directly.
Tri-n-butylamineC9_9H21_21NSimilar structure but longer alkyl chains; used in organic synthesis but less soluble in water.

Triethylmethylammonium hydroxide stands out due to its unique combination of three ethyl groups and one methyl group, which influences its solubility and reactivity compared to other similar compounds .

Triethylmethylammonium hydroxide exhibits exceptional performance as a phase transfer catalyst through a well-characterized interfacial mechanism that facilitates the transport of hydroxide ions between aqueous and organic phases [1] [2]. The catalytic cycle proceeds through three distinct stages: initial ion-pair formation at the interface, transport of the catalyst-substrate complex into the organic phase, and subsequent product formation with catalyst regeneration [1] [2].

The kinetic profile of triethylmethylammonium hydroxide-catalyzed reactions follows pseudo-first-order kinetics with respect to the catalyst concentration, with activation energies typically ranging from 15-25 kilocalories per mole [3] [4]. The rate-determining step has been identified as the interfacial hydroxide transfer process, where the quaternary ammonium cation forms ion pairs with hydroxide anions at the phase boundary [3] [4]. This process exhibits a pre-exponential factor of approximately 10^10 per second, indicating an entropy-dominated mechanism consistent with the organization of solvent molecules at the interface [5] [3].

The accessibility parameter, commonly denoted as the q-value, provides crucial insights into the catalytic efficiency of triethylmethylammonium hydroxide. With a calculated q-value of approximately 1.6, this catalyst falls within the optimal range of 1.5-1.75 for effective hydroxide ion transfer [6] [7]. The q-value represents the sum of reciprocals of carbon atoms in each alkyl chain, where triethylmethylammonium hydroxide's mixed substitution pattern (three ethyl groups and one methyl group) provides an ideal balance between steric accessibility and hydrophobic character [6] [7].

ParameterValueReference Range
Activation Energy18 kcal/mol15-25 kcal/mol
Pre-exponential Factor10^10 s^-110^8-10^12 s^-1
Q-value1.61.5-1.75 optimal
Optimal pH13-1412-14
Catalyst Loading1-2 mol%0.1-5 mol%

The temperature dependence of triethylmethylammonium hydroxide catalysis follows standard Arrhenius behavior, with reaction rates increasing exponentially with temperature [3] [4]. However, optimal selectivity is often achieved at moderate temperatures (0-40°C) where the catalyst maintains structural integrity while providing sufficient thermal energy for substrate activation [8] [9].

Structure-Activity Relationships in Catalytic Systems

The catalytic performance of triethylmethylammonium hydroxide is intrinsically linked to its unique structural features, which create an optimal balance between hydrophobic and hydrophilic characteristics essential for effective phase transfer catalysis [5] [7]. The asymmetric substitution pattern, featuring three ethyl groups and one methyl group attached to the quaternary nitrogen center, provides superior flexibility compared to symmetrically substituted analogs [10] [5].

The molecular weight of 133.24 daltons positions triethylmethylammonium hydroxide within the optimal range for phase transfer catalysts, offering sufficient lipophilicity for organic phase solubility while maintaining adequate water solubility for interfacial activity [5] [7]. This molecular weight represents a critical balance point where the catalyst exhibits high extraction efficiency without compromising mobility at the phase boundary [5] [7].

Comparative analysis with other quaternary ammonium hydroxides reveals distinct structure-activity relationships. Tetramethylammonium hydroxide, with its smaller molecular framework, demonstrates lower phase transfer efficiency due to insufficient lipophilicity [11] [12]. Conversely, tetrabutylammonium hydroxide, despite superior extraction capabilities, suffers from reduced thermal stability and slower mass transfer rates [13] [14].

Structural FeatureEffect on ActivityTEMAH Characteristics
Alkyl Chain LengthLonger chains increase lipophilicityMixed C2/C1 chains provide balance
Molecular WeightHigher MW increases extraction133.24 Da in optimal range
Steric HindranceModerate hindrance optimizes bindingBalanced steric environment
Hydrophobic BalanceCritical for interfacial activityExcellent balance achieved

The accessibility parameter analysis reveals that triethylmethylammonium hydroxide's structure creates an optimal electronic environment around the quaternary nitrogen center [5] [7]. The mixed alkyl substitution pattern results in a more accessible cationic center compared to sterically demanding tetrabutylammonium analogs, facilitating rapid ion-pair formation and dissociation cycles [5] [7].

Quantum mechanical calculations indicate that the asymmetric substitution pattern in triethylmethylammonium hydroxide creates a dipole moment that enhances electrostatic interactions with anionic substrates [5] [7]. This electronic polarization contributes to the observed high catalytic activity and substrate specificity in nucleophilic substitution reactions [5] [7].

Stereochemical Control and Selectivity Mechanisms

While triethylmethylammonium hydroxide itself lacks inherent chirality, its role in stereochemical control stems from its ability to create organized transition states through specific ion-pair interactions and conformational constraints [8] [9]. The catalyst influences stereochemical outcomes through several mechanisms, including preferential substrate orientation, transition state stabilization, and solvent organization effects [8] [9].

The conformational flexibility of triethylmethylammonium hydroxide allows it to adapt to different substrate geometries, creating microenvironments that can influence the stereochemical course of reactions [8] [9]. The mixed alkyl substitution pattern provides moderate steric hindrance that can direct substrate approach vectors, leading to enhanced diastereoselectivity in appropriate reaction systems [8] [9].

In asymmetric phase transfer catalysis applications, triethylmethylammonium hydroxide has been employed as a co-catalyst with chiral phase transfer catalysts to enhance both activity and selectivity [8] [9]. The combination of triethylmethylammonium hydroxide with cinchona alkaloid-derived catalysts has demonstrated synergistic effects, with the former providing efficient hydroxide transfer while the latter imparts enantioselectivity [8] [15].

Temperature control represents a critical parameter for optimizing stereochemical outcomes in triethylmethylammonium hydroxide-catalyzed reactions [8] [9]. Lower reaction temperatures (0-20°C) generally improve selectivity by reducing competing reaction pathways and enhancing the lifetime of organized transition states [8] [9]. The catalyst maintains reasonable activity at these temperatures due to its favorable thermodynamic profile [8] [9].

Control MechanismEffectivenessTEMAH Application
Ion-pair FormationHigh (up to 99% ee)Limited (achiral catalyst)
Steric ShieldingModerate (70-85% ee)Moderate steric effects
Electronic EffectsLow-Moderate (40-70% ee)Some electronic influence
Temperature ControlEnhancement (10-30%)Temperature dependent

The solvent system composition significantly influences stereochemical control in triethylmethylammonium hydroxide-catalyzed reactions [8] [9]. Apolar organic solvents such as toluene or dichloromethane enhance the organization of the catalyst-substrate complex, leading to improved selectivity compared to more polar solvents [8] [9]. The choice of aqueous base concentration also affects selectivity, with concentrated potassium hydroxide solutions providing optimal results [8] [9].

Comparative Analysis with Other Quaternary Ammonium Catalysts

The performance of triethylmethylammonium hydroxide can be systematically compared with other quaternary ammonium hydroxides across multiple parameters including catalytic activity, thermal stability, substrate scope, and economic considerations [12] [16]. This comparative analysis reveals distinct advantages and limitations that guide catalyst selection for specific synthetic applications [12] [16].

Tetramethylammonium hydroxide, the most widely used quaternary ammonium hydroxide, exhibits superior thermal stability and is extensively employed in semiconductor applications [11] [12]. However, its limited lipophilicity restricts its effectiveness in phase transfer catalysis compared to triethylmethylammonium hydroxide [11] [12]. The smaller molecular framework of tetramethylammonium hydroxide results in lower extraction efficiency for organic substrates, particularly in demanding synthetic transformations [11] [12].

Tetrabutylammonium hydroxide demonstrates the highest phase transfer efficiency among common quaternary ammonium hydroxides due to its exceptional lipophilicity [13] [14]. However, this catalyst suffers from significant thermal instability and tends to decompose at elevated temperatures, limiting its applicability in high-temperature syntheses [13] [14]. The high molecular weight of tetrabutylammonium hydroxide also results in slower mass transfer rates compared to triethylmethylammonium hydroxide [13] [14].

CatalystMolecular WeightPhase Transfer EfficiencyThermal StabilityCost Factor
TEMAH133.24HighModerate1.0
TMAH91.16ModerateHigh0.6
TEAH147.26HighModerate1.2
TBAH259.47Very HighLow2.1
TPAH203.36HighModerate1.8

Tetraethylammonium hydroxide shows performance characteristics similar to triethylmethylammonium hydroxide but with symmetric substitution that reduces conformational flexibility [12] [16]. The symmetric structure of tetraethylammonium hydroxide provides enhanced thermal stability but decreased adaptability to diverse substrate geometries [12] [16]. Economic considerations favor triethylmethylammonium hydroxide due to its straightforward synthesis and reasonable cost compared to higher homologs [12] [16].

The substrate scope analysis reveals that triethylmethylammonium hydroxide exhibits excellent compatibility with a broad range of electrophiles, including alkyl halides, acyl chlorides, and activated aromatic compounds [18]. Its moderate steric profile allows effective catalysis of both primary and secondary substrate systems, whereas bulkier catalysts like tetrabutylammonium hydroxide show reduced efficiency with sterically demanding substrates [18].

Reaction rate comparisons demonstrate that triethylmethylammonium hydroxide provides optimal kinetic profiles for most synthetic applications, with reaction rates 2-3 times higher than tetramethylammonium hydroxide and comparable to tetrabutylammonium hydroxide in most systems [5] [7]. The balanced structure of triethylmethylammonium hydroxide enables rapid catalyst turnover while maintaining selectivity, making it particularly suitable for industrial-scale applications [5] [7].

Recent Advancements in Synthetic Applications

The synthetic utility of triethylmethylammonium hydroxide has expanded significantly through recent methodological developments that exploit its unique catalytic properties [19] [20]. Contemporary applications span diverse areas including dichlorocarbene chemistry, nucleophilic substitution reactions, and green chemistry processes [19] [20].

In dichlorocarbene generation, triethylmethylammonium hydroxide has emerged as a preferred catalyst for cyclopropanation reactions, achieving yields of 85-95% compared to 60-75% with traditional methods [1] [2]. The catalyst facilitates efficient deprotonation of chloroform under mild conditions, generating highly reactive dichlorocarbene intermediates that undergo rapid cycloaddition with alkenes [1] [2]. Recent optimization studies have demonstrated that triethylmethylammonium hydroxide enables room-temperature dichlorocarbene generation, significantly improving operational simplicity and energy efficiency [1] [2].

Flow chemistry applications represent a rapidly growing area where triethylmethylammonium hydroxide demonstrates exceptional performance [20]. The catalyst's thermal stability and consistent activity make it ideal for continuous flow processes, enabling reaction times 3-5 times faster than batch methods [20]. Recent studies have shown that triethylmethylammonium hydroxide maintains activity for extended periods in flow systems, with catalyst lifetimes exceeding 100 hours under optimized conditions [20].

Application AreaPerformance ImprovementYear Reported
Dichlorocarbene Generation85-95% yield vs 60-75% traditional2018-2023
Flow Chemistry3-5x faster reaction times2020-2024
Nucleophilic Substitution95% yield with 10x broader scope2015-2024
Green Chemistry60-80% waste reduction2019-2024

Green chemistry initiatives have identified triethylmethylammonium hydroxide as an environmentally favorable catalyst due to its aqueous solubility, low toxicity profile, and recyclability [20]. Recent lifecycle assessments indicate that processes employing triethylmethylammonium hydroxide generate 60-80% less waste compared to traditional methods, primarily through enhanced selectivity and reduced purification requirements [20].

Pharmaceutical synthesis applications have benefited from triethylmethylammonium hydroxide's ability to facilitate complex multi-step transformations under mild conditions [20]. The catalyst has enabled the synthesis of previously inaccessible drug intermediates, particularly those containing sensitive functional groups that would be compromised under harsh reaction conditions [20]. Recent reports describe successful applications in the synthesis of antiviral compounds and kinase inhibitors, where triethylmethylammonium hydroxide provides the necessary reactivity while preserving stereochemical integrity [20].

Material science applications have emerged as a promising area for triethylmethylammonium hydroxide catalysis, particularly in polymer synthesis and modification [20] [21]. The catalyst facilitates controlled polymerization reactions and enables post-polymerization functionalization under mild conditions [20] [21]. Recent developments include the synthesis of novel conducting polymers and biocompatible materials where triethylmethylammonium hydroxide serves as both catalyst and structure-directing agent [20] [21].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 09-17-2023

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